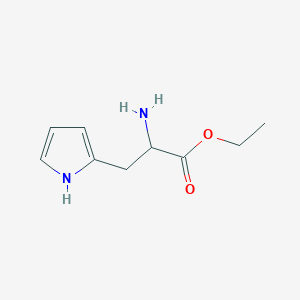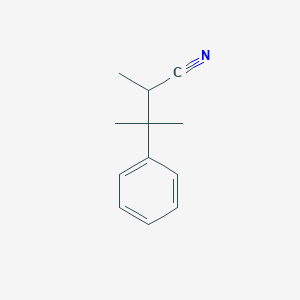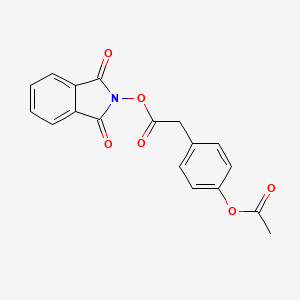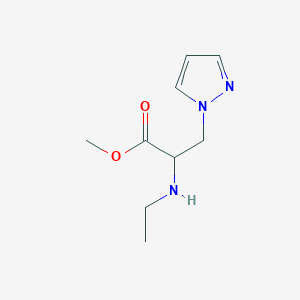
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of methyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate as a starting material. The reaction proceeds through nucleophilic substitution, where ethylamine displaces the bromine atom to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effect.
類似化合物との比較
Similar Compounds
Methyl 2-(1h-pyrazol-1-yl)acetate: Another pyrazole derivative with similar structural features but different functional groups.
Ethyl 2-(1h-pyrazol-1-yl)propanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-(1h-pyrazol-1-yl)propanoic acid: A carboxylic acid derivative with a pyrazole ring.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and a pyrazole ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
methyl 2-(ethylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14-2)7-12-6-4-5-11-12/h4-6,8,10H,3,7H2,1-2H3 |
InChIキー |
OZFPOUSLDXYNPU-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=CC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


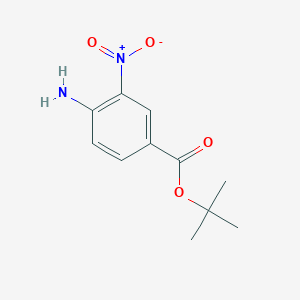
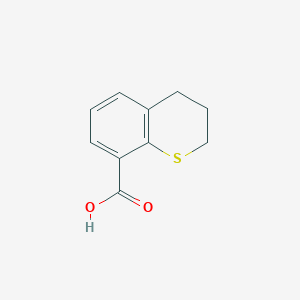
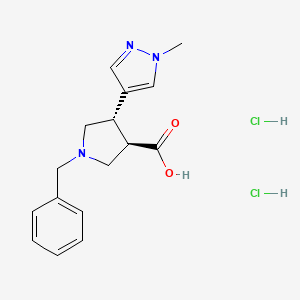
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
